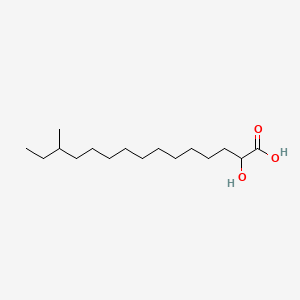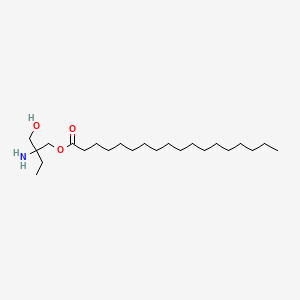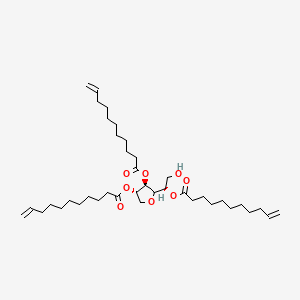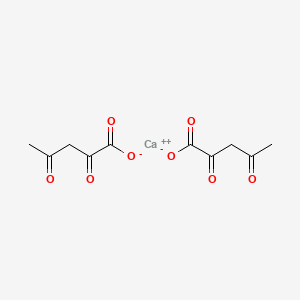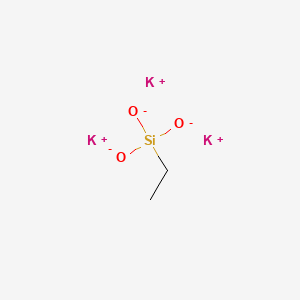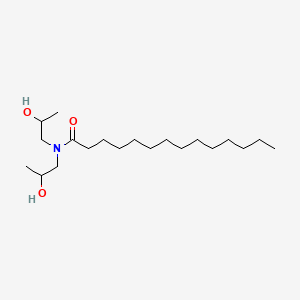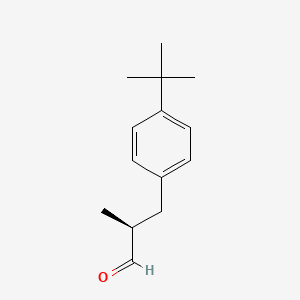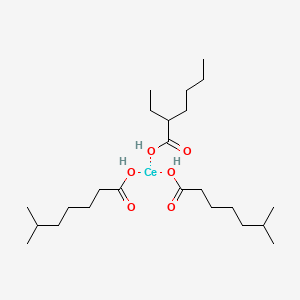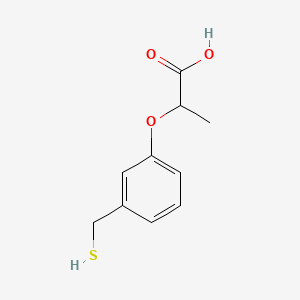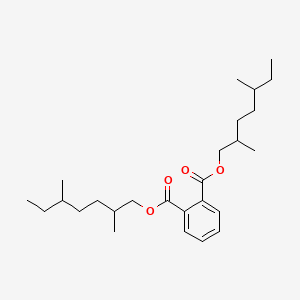
Bis(2,5-dimethylheptyl) phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dimethylheptyl) phthalate: is an organic compound with the molecular formula C26H42O4 . It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics . This compound is characterized by its two 2,5-dimethylheptyl groups attached to the phthalate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethylheptyl) phthalate typically involves the esterification of phthalic anhydride with 2,5-dimethylheptanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,5-dimethylheptyl) phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2,5-dimethylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,5-dimethylheptyl) phthalate is used as a plasticizer in the production of flexible plastics. It is also studied for its chemical properties and reactivity in various organic synthesis reactions .
Biology and Medicine: Research has shown that phthalates, including this compound, can have biological effects, such as endocrine disruption. Studies are ongoing to understand the impact of these compounds on human health and their potential use in medical applications .
Industry: In the industrial sector, this compound is used in the manufacture of a wide range of products, including adhesives, coatings, and sealants. Its role as a plasticizer makes it valuable in producing flexible PVC products .
Wirkmechanismus
Bis(2,5-dimethylheptyl) phthalate exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. The compound can bind to hormone receptors, such as estrogen receptors, and activate or inhibit their signaling pathways . This interaction can lead to various biological effects, including reproductive and developmental toxicity .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different alkyl groups.
Diisononyl phthalate (DINP): Used as a plasticizer with a longer carbon chain.
Diisodecyl phthalate (DIDP): Similar to DINP but with an even longer carbon chain.
Uniqueness: Bis(2,5-dimethylheptyl) phthalate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties compared to other phthalates. These properties can influence its plasticizing efficiency, compatibility with different polymers, and potential biological effects .
Eigenschaften
CAS-Nummer |
85391-48-6 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
bis(2,5-dimethylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-7-19(3)13-15-21(5)17-29-25(27)23-11-9-10-12-24(23)26(28)30-18-22(6)16-14-20(4)8-2/h9-12,19-22H,7-8,13-18H2,1-6H3 |
InChI-Schlüssel |
ABJMNVCTWJQTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




